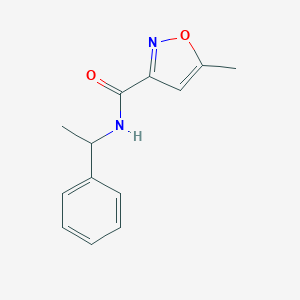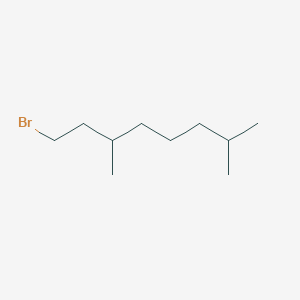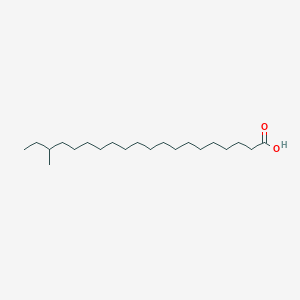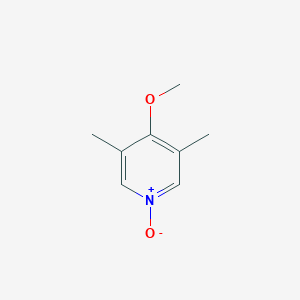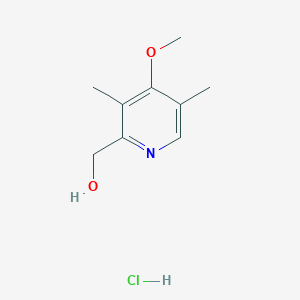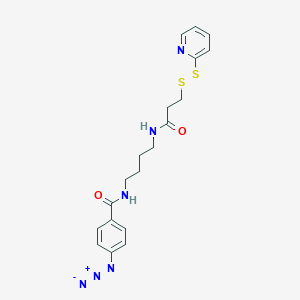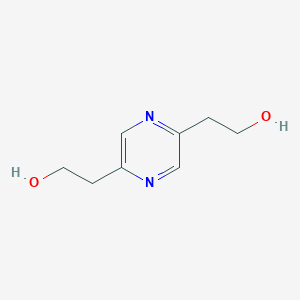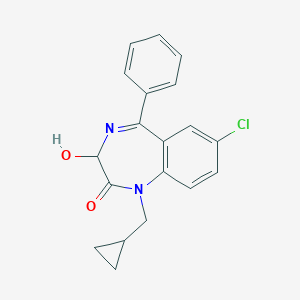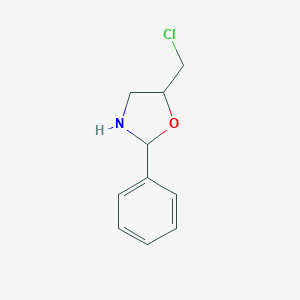
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a cyclopropene fatty acid derivative that can be synthesized using a variety of methods. In
Scientific Research Applications
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been studied for its potential applications in scientific research. One area of research is in the field of cancer treatment. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has anti-cancer properties and can inhibit the growth of cancer cells. Another area of research is in the field of neuroscience. Studies have shown that Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can protect neurons from damage and improve cognitive function.
Mechanism of Action
The mechanism of action of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors that are involved in cellular signaling pathways. This modulation can result in the inhibition of cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are many potential future directions for research involving Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate. One area of research is in the development of new cancer treatments. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a component of combination therapies or in combination with other anti-cancer agents. Another area of research is in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate as a neuroprotective agent or as a component of combination therapies. Finally, studies could explore the potential of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate in other areas of research such as immunology and infectious diseases.
Synthesis Methods
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate can be synthesized using a variety of methods. One common method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-octadecylcyclopropene with methyl acrylate in the presence of a strong base such as sodium hydride. Both methods result in the formation of Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate with high yields.
properties
CAS RN |
156733-09-4 |
|---|---|
Product Name |
Methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
Molecular Formula |
C25H46O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate |
InChI |
InChI=1S/C25H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22-24(23)20-21-25(26)27-2/h3-22H2,1-2H3 |
InChI Key |
BOQAVOFHBWZJBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCC(=O)OC |
Other CAS RN |
156733-09-4 |
synonyms |
methyl 3-(2-octadecylcyclopropen-1-yl)propanoate methyl ODC-propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



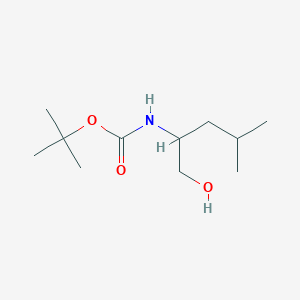
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
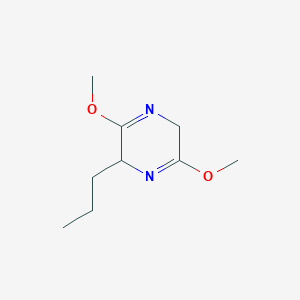

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
